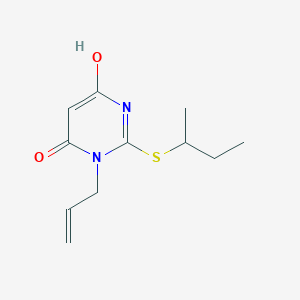![molecular formula C19H20N6O2 B6076481 N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N''-[2-(METHYLAMINO)BENZOYL]GUANIDINE](/img/structure/B6076481.png)
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N''-[2-(METHYLAMINO)BENZOYL]GUANIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE typically involves multi-step organic reactions. The starting materials might include 6-methoxy-4-methylquinazoline and 2-(methylamino)benzoic acid. The synthesis could involve steps such as:
Formation of the quinazoline core: This might involve cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of methoxy and methyl groups through substitution reactions.
Coupling reactions: Formation of the guanidine moiety through coupling reactions with appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other quinazoline derivatives, such as:
Gefitinib: An anticancer drug targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Uniqueness
N-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE might be unique in its specific functional groups and their arrangement, which could confer distinct biological or chemical properties compared to other quinazoline derivatives.
Propriétés
IUPAC Name |
N-[(Z)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-14-10-12(27-3)8-9-16(14)23-19(22-11)25-18(20)24-17(26)13-6-4-5-7-15(13)21-2/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMZXEQIGHUKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)C3=CC=CC=C3NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B6076401.png)
![3-(4-Methoxyphenyl)-5-[(4-pyridin-3-yloxypiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6076411.png)
![2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[2-(PROPAN-2-YLOXY)PHENYL]ACETAMIDE](/img/structure/B6076417.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B6076421.png)
![1-methyl-1-({2-[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1,3-dioxolan-4-yl}methyl)piperidinium iodide](/img/structure/B6076424.png)

![4-(2-{[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B6076442.png)
![N-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6076449.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-(2-methylimidazol-1-yl)-N-(2-methylpropyl)propanamide](/img/structure/B6076454.png)
![7-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076456.png)
![N~2~-(4-chlorophenyl)-N-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6076467.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6076472.png)
![1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B6076479.png)
![ethyl 4-{[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6076489.png)
